molecular formula C12H6Cl3F3N2 B11512867 3,4,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine

3,4,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11512867
M. Wt: 341.5 g/mol
InChI Key: JLGONRWVZGMPPB-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce the pyridine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully dehalogenated derivatives.

Scientific Research Applications

3,4,6-Trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism of action of 3,4,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Shares a similar pyridine core with fewer halogen substitutions.

    4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of a phenyl group, leading to different chemical properties.

    2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative with distinct substitution patterns.

Uniqueness

3,4,6-Trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H6Cl3F3N2

Molecular Weight

341.5 g/mol

IUPAC Name

3,4,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H6Cl3F3N2/c13-8-7(12(16,17)18)10(15)20-11(9(8)14)19-6-4-2-1-3-5-6/h1-5H,(H,19,20)

InChI Key

JLGONRWVZGMPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(C(=N2)Cl)C(F)(F)F)Cl)Cl

Origin of Product

United States

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